molecular formula C11H15NO3 B8389141 N-(2-hydroxyethyl)-4-hydroxy-3,5-dimethylbenzamide

N-(2-hydroxyethyl)-4-hydroxy-3,5-dimethylbenzamide

Cat. No. B8389141
M. Wt: 209.24 g/mol
InChI Key: ZKUQZXOTDITMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-4-hydroxy-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxyethyl)-4-hydroxy-3,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxyethyl)-4-hydroxy-3,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-hydroxy-N-(2-hydroxyethyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C11H15NO3/c1-7-5-9(6-8(2)10(7)14)11(15)12-3-4-13/h5-6,13-14H,3-4H2,1-2H3,(H,12,15)

InChI Key

ZKUQZXOTDITMJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)NCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 270 g quantity of methyl 4-hydroxy-3,5-dimethylbenzoate is heated in 300 ml of ethanolamine for 6 hours at a bath temperature of 160° C. while simultaneously removing the methanol which forms by distillation. The excess ethanolamine is removed under vacuum. The glassy product is ground, screened (1 mm screen), and dried thoroughly at 0.5 torr and 60° C. for a yield of 307 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.